

Application Notes and Protocols: Synthesis of N-Aryl-2-thiophenecarboxamides

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Compound of Interest

Compound Name: *2-Thiophenecarbonyl chloride*

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Introduction

N-Aryl-2-thiophenecarboxamides are a significant class of compounds in medicinal chemistry and drug development. The thiophene ring is a versatile heterocyclic scaffold, and its amide derivatives have been investigated for a wide range of biological activities. These compounds have shown promise as anticancer agents, acetylcholinesterase inhibitors, and antivirals.^{[1][2]} The synthesis of these molecules is typically achieved through the reaction of **2-thiophenecarbonyl chloride** with various substituted anilines. This document provides a detailed overview of the reaction mechanism, a general experimental protocol, and representative data for this important transformation.

Reaction Mechanism: Nucleophilic Acyl Substitution

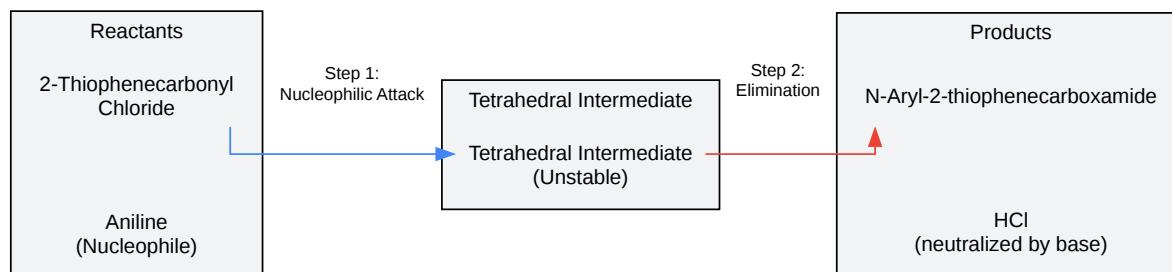
The reaction between **2-thiophenecarbonyl chloride** and an aniline proceeds via a well-established nucleophilic acyl substitution mechanism. The reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.^{[3][4][5]}

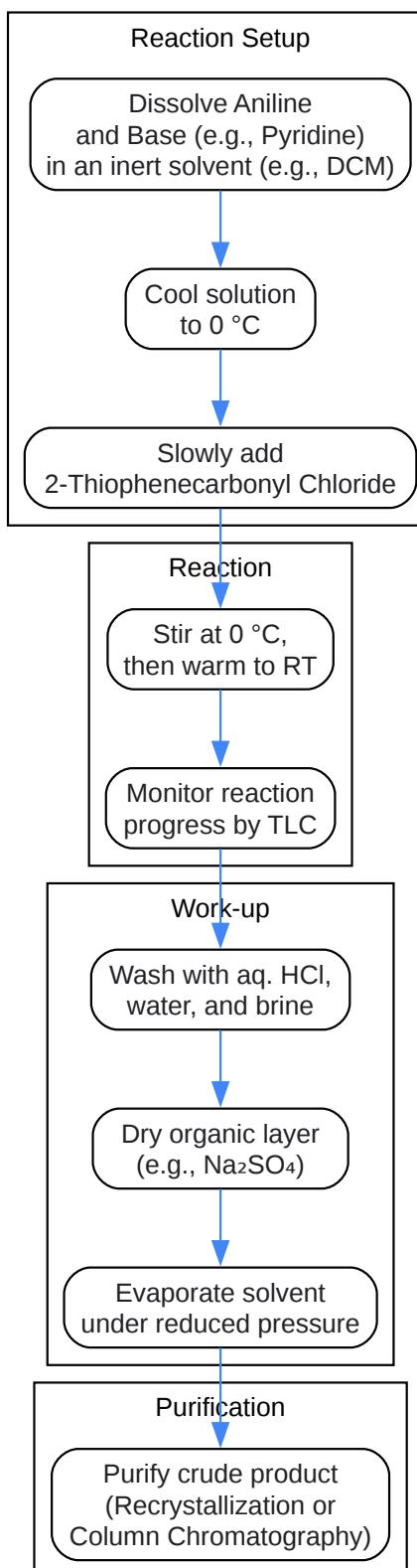
The mechanism can be described in two main stages:

- Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the **2-thiophenecarbonyl**

chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl pi bond is broken, and the oxygen atom gains a negative charge.[6]

- Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being a good leaving group, is eliminated. A base (either a second equivalent of the aniline or an added base like pyridine or sodium hydroxide) then deprotonates the nitrogen atom to yield the final N-aryl-2-thiophenecarboxamide product and the corresponding hydrochloride salt of the base.[7]



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